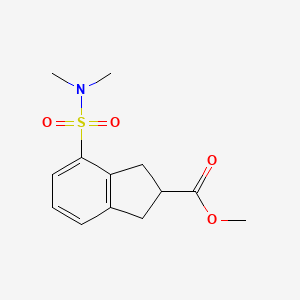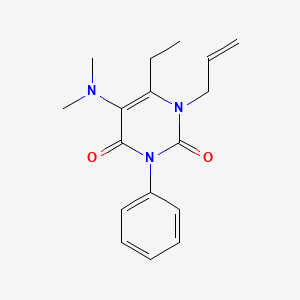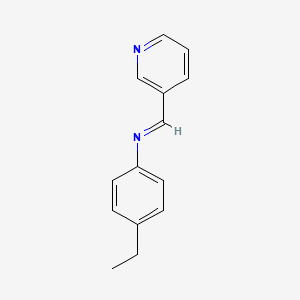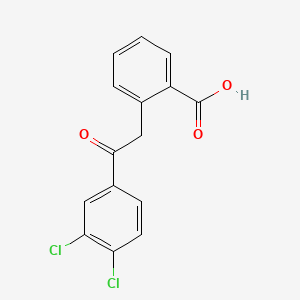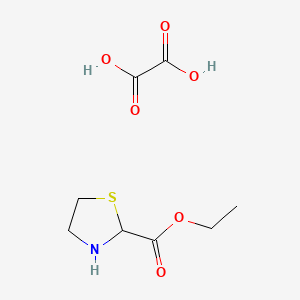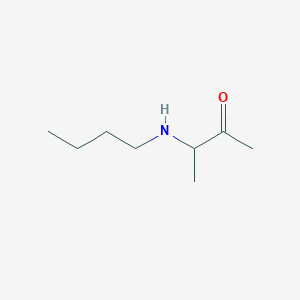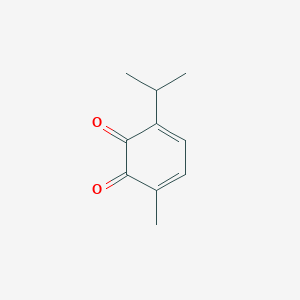
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring with two ketone groups at positions 1 and 2, a methyl group at position 3, and an isopropyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding cyclohexadiene derivative using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process, making it more cost-effective for large-scale production.
化学反応の分析
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted cyclohexadiene derivatives.
科学的研究の応用
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.
類似化合物との比較
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with two tert-butyl groups instead of methyl and isopropyl groups.
Cyclohexa-1,3-diene: Lacks the ketone groups and additional substituents.
Cyclohexa-1,4-diene: Isomer with different positions of double bonds.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups, along with the ketone functionalities, makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-methyl-6-propan-2-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3 |
InChIキー |
FMQRVWZCQUIQND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C(=O)C1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


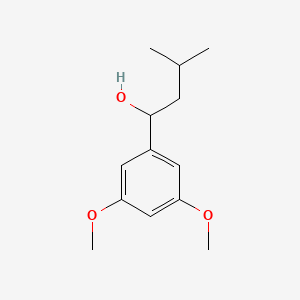
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)

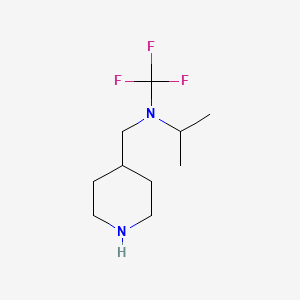
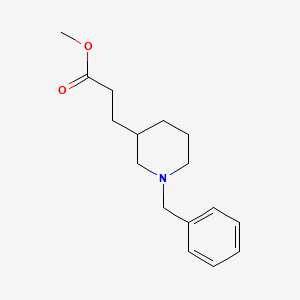
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)

